1-methyl-5-nitro-1H-benzimidazol-2-amine
Description
Benzimidazole (B57391) as a Privileged Structure in Chemical and Biological Research
The benzimidazole ring system, formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone in the field of medicinal chemistry. nih.gov This heterocyclic pharmacophore is frequently designated a "privileged structure" due to its recurring presence in a multitude of biologically active compounds. nih.govnih.govresearchgate.net The unique physicochemical attributes of the benzimidazole scaffold, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable it to bind effectively with various biological macromolecules. nih.gov This versatile binding ability has led to the development of benzimidazole-containing compounds with a wide array of pharmacological activities.
The therapeutic potential of benzimidazole derivatives is remarkably broad, encompassing applications as antimicrobial, anticancer, anti-inflammatory, antiviral, and anthelmintic agents. nih.govnih.govguidechem.comresearchgate.net The structural similarity of the benzimidazole nucleus to naturally occurring nucleotides allows these compounds to interact readily with the biopolymers of living systems, such as proteins and nucleic acids. researchgate.net This has made the benzimidazole scaffold a key building block in the design and discovery of new therapeutic agents. nih.goveurekaselect.comnih.gov Many FDA-approved drugs feature this core structure, highlighting its significance in pharmaceutical development. nih.govbenthamdirect.com
Importance of Nitrobenzimidazole Scaffolds in Heterocyclic Chemistry
Within the diverse family of benzimidazole derivatives, those bearing a nitro (NO₂) group hold particular importance in heterocyclic chemistry. The introduction of a nitro group, a strong electron-withdrawing moiety, significantly alters the electronic properties of the benzimidazole ring. ontosight.ai This modification can influence the molecule's reactivity, binding affinity to biological targets, and metabolic pathways.
Nitro-substituted benzimidazoles have been the subject of extensive research due to their pronounced biological activities. nih.gov Specifically, these scaffolds are integral to compounds investigated for antimicrobial, antiprotozoal, and anticancer properties. ontosight.ainih.govnih.gov For instance, 5-nitroimidazoles are widely utilized in treating diseases caused by anaerobic bacteria and protozoa. researchgate.net The biological activity is often linked to the reductive metabolism of the nitro group within target organisms, a process that generates reactive intermediates capable of inducing cellular damage. nih.govnih.gov Furthermore, nitrobenzimidazole derivatives are also employed in material science, serving as components in photographic materials and dyes. nih.gov The strategic placement of the nitro group on the benzimidazole core is a critical aspect of medicinal chemistry, allowing for the fine-tuning of a compound's therapeutic profile.
Overview of 1-Methyl-5-nitro-1H-benzimidazol-2-amine within the Benzimidazole Chemical Landscape
This compound is a specific derivative that embodies the key structural features discussed previously. Its chemical architecture is defined by the core benzimidazole scaffold, which is functionalized with three distinct substituents: a methyl group at the N1 position of the imidazole ring, a nitro group at position 5 of the benzene ring, and an amine group at position 2.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5-nitrobenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-11-7-3-2-5(12(13)14)4-6(7)10-8(11)9/h2-4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGHRHZKVCFJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663575 | |
| Record name | 1-Methyl-5-nitro-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5601-09-2 | |
| Record name | 1-Methyl-5-nitro-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methyl 5 Nitro 1h Benzimidazol 2 Amine and Its Analogues
General Approaches to Benzimidazole (B57391) Core Formation
The construction of the fundamental benzimidazole ring system is the initial critical phase. Various methods have been developed, with the most common strategies involving condensation and cyclization reactions starting from ortho-phenylenediamine precursors.
A prevalent and direct method for forming the 2-aminobenzimidazole (B67599) scaffold is the condensation of an appropriately substituted o-phenylenediamine (B120857) with a reagent that provides the C2 carbon and the exocyclic amino group.
One established route involves the reaction of an o-phenylenediamine derivative with cyanogen (B1215507) bromide. For instance, the synthesis of 5(6)-nitro-1H-benzimidazol-2-amine is achieved by treating 4-nitro-1,2-phenylenediamine with cyanogen bromide. nih.gov This reaction proceeds via a cyclization mechanism where the diamine condenses with the cyanogen bromide to form the stable heterocyclic ring.
Another approach involves the condensation of o-phenylenediamine with compounds like anthranilic acid under acidic conditions, followed by further transformations to yield 2-substituted benzimidazoles. iosrjournals.org
Table 1: Examples of Condensation Reactions for Benzimidazole Core Formation
| Starting Material | Reagent | Product | Key Conditions |
|---|---|---|---|
| 4-nitro-1,2-phenylenediamine | Cyanogen bromide (CNBr) | 5(6)-nitro-1H-benzimidazol-2-amine | Diglyme/water (4:1), 90 °C |
| o-phenylenediamine | Anthranilic acid | 2-(1H-Benzimidazol-2-yl)aniline | 4N HCl, reflux |
Cyclization reactions, particularly those involving an intramolecular ring closure, provide another robust pathway to the 2-aminobenzimidazole core. A key strategy in this category is the cyclodesulfurization of pre-formed thiourea (B124793) derivatives. symbiosisonlinepublishing.com
This process typically begins with the synthesis of a phenylthiourea (B91264) intermediate from an o-phenylenediamine. The subsequent step involves treatment with a desulfurizing agent, which promotes the elimination of sulfur and the formation of the guanidine (B92328) moiety within the five-membered imidazole (B134444) ring. A variety of reagents, such as mercury(II) oxide, methyl iodide, or dicyclohexylcarbodiimide, have been historically used for this purpose, though newer methods often seek to avoid hazardous catalysts. symbiosisonlinepublishing.com For example, iodoacetic acid in ethanol (B145695) has been identified as a simpler and effective cyclodesulfurization agent that can produce the desired 2-aminobenzimidazole product in high yield without significant side-product formation. symbiosisonlinepublishing.com
Introduction of the Nitro Group at Position 5 (or 6)
The introduction of the nitro group at the C5 position of the benzimidazole ring is a crucial step for imparting specific electronic properties and biological activities to the molecule. This is almost exclusively achieved through electrophilic aromatic substitution.
Direct nitration of the benzimidazole ring system is the most common method for installing the nitro group. The reaction conditions can be controlled to favor the formation of the 5-nitro isomer. When benzimidazole itself is nitrated, a mixture of isomers is often produced, with the 5(6)-nitrobenzimidazole being the major product. researchgate.net The terminology "5(6)" is used because of the tautomerism in the unsubstituted benzimidazole ring, where the N-H proton can reside on either nitrogen, making the 5 and 6 positions equivalent.
For N-substituted benzimidazoles, such as 1-methylbenzimidazole (B167850), the tautomerism is eliminated. Nitration of 1-methylbenzimidazole with a mixture of concentrated nitric acid and concentrated sulfuric acid yields 1-methyl-5-nitrobenzimidazole as the primary product, along with the 1-methyl-6-nitrobenzimidazole (B1360024) isomer. researchgate.net Similarly, nitrating agents like potassium nitrate (B79036) in concentrated sulfuric acid have been effectively used for the nitration of benzimidazolone derivatives. nih.gov
The regioselectivity of the nitration is governed by the electronic effects of the fused imidazole ring. The electron-withdrawing nature of the imidazole ring deactivates the benzene (B151609) ring towards electrophilic attack, but it directs substitution to the 5 and 6 positions, which are para and ortho, respectively, to the annulated positions.
Table 2: Common Nitration Conditions for Benzimidazole Derivatives
| Substrate | Nitrating Agent | Major Product(s) |
|---|---|---|
| Benzimidazole | HNO₃ / H₂SO₄ | 5(6)-nitrobenzimidazole |
| 1-Methylbenzimidazole | HNO₃ / H₂SO₄ | 1-Methyl-5-nitrobenzimidazole and 1-Methyl-6-nitrobenzimidazole |
| 5-methyl-1,3-dihydro-2H-benzimidazol-2-one | KNO₃ / H₂SO₄ | 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one |
Methylation at N1 Position
The final step in the synthesis of the target compound is the introduction of a methyl group at the N1 position of the benzimidazole ring. This is typically accomplished through an alkylation reaction on a pre-existing 5-nitro-1H-benzimidazol-2-amine intermediate.
N-alkylation of the benzimidazole ring is a standard nucleophilic substitution reaction. The nitrogen atom of the imidazole ring acts as a nucleophile, attacking an electrophilic methyl source. A common and effective method involves the use of methyl iodide in the presence of a base. tubitak.gov.trtubitak.gov.tr
Studies on the methylation of 5-nitro-benzimidazoles with methyl iodide and potassium carbonate in acetone (B3395972) have shown that the reaction yields a mixture of regioisomers: the 1-methyl-5-nitro and 1-methyl-6-nitro derivatives. tubitak.gov.trtubitak.gov.tr The formation of these two isomers occurs because the starting 5-nitro-benzimidazole exists as a mixture of 5-nitro and 6-nitro tautomers in solution. The base deprotonates the N-H of both tautomers, and subsequent alkylation occurs at the N1 position of each, leading to the product mixture. The separation of these regioisomers can be achieved through techniques such as fractional crystallization. tubitak.gov.tr The choice of solvent can also influence the reaction; using dimethylformamide (DMF) instead of acetone has been reported to sometimes lead to the formation of an oxidized byproduct, 1,3-dimethyl-5-nitro-benzimidazol-2-one, in addition to the expected methylated products. tubitak.gov.tr
Methylating Agents in Heterocyclic Amines
The introduction of a methyl group onto a nitrogen atom within a heterocyclic amine is a fundamental step in the synthesis of many biologically active compounds. Various methylating agents can be employed, each with its own reactivity profile and substrate scope. Common methylating agents include methyl iodide, dimethyl sulfate (B86663), and N,N-dimethylformamide dimethyl acetal. bohrium.com
The N-methylation of heterocyclic compounds, such as benzimidazoles, can be achieved using reagents like methyl iodide or dimethyl sulfate, often in the presence of a base in a solvent like methanol. bohrium.com However, these methods can sometimes lead to the formation of quaternary salts if an excess of the methylating agent is used. bohrium.com N,N-dimethylformamide dialkyl acetals are also utilized as effective alkylating agents in some cases. bohrium.com For instance, benzimidazole can be methylated to yield the 1-methyl derivative. bohrium.com The choice of methylating agent can be crucial for selectivity, especially in molecules with multiple potential methylation sites. bohrium.com
More environmentally friendly approaches have also been developed. For example, dimethyl carbonate is considered a green methylating agent due to its low toxicity compared to traditional reagents like methyl iodide and dimethyl sulfate. google.com This reagent can be used under pressurized conditions to achieve N-methylation of heterocyclic compounds with high conversion rates and selectivity. google.com Another modern approach involves the use of carbon dioxide as a C1 source for N-methylation, which is an inexpensive and non-toxic option. rsc.org
| Methylating Agent | Typical Conditions | Advantages | Disadvantages |
| Methyl Iodide | Base (e.g., K2CO3), Solvent (e.g., Acetone) | High reactivity | Toxicity, potential for over-methylation |
| Dimethyl Sulfate | Base, Solvent | Cost-effective | High toxicity, potential for over-methylation |
| N,N-Dimethylformamide Dimethyl Acetal | Heat | High yields, no C-methylation observed in some cases bohrium.com | Specific applications |
| Dimethyl Carbonate | Pressurized conditions | Low toxicity, environmentally friendly google.com | Requires specialized equipment |
| Carbon Dioxide | Reducing agent (e.g., PhSiH3), Catalyst | Inexpensive, non-toxic, abundant C1 source rsc.org | May require specific catalysts and conditions |
Introduction of the Amino Group at Position 2
The 2-aminobenzimidazole moiety is a key pharmacophore found in numerous biologically active molecules. symbiosisonlinepublishing.com Its synthesis is a critical step in the preparation of compounds like 1-methyl-5-nitro-1H-benzimidazol-2-amine.
A common and versatile method for the synthesis of 2-aminobenzimidazoles involves the cyclodesulfurization of a pre-formed thiourea. symbiosisonlinepublishing.com This process typically requires a desulfurizing agent. Historically, hazardous reagents such as mercury(II) oxide or mercury(II) chloride were used. symbiosisonlinepublishing.com More contemporary methods employ safer and more efficient reagents like methyl iodide, tosyl chloride, dicyclohexylcarbodiimide, and polymer-supported carbodiimides. symbiosisonlinepublishing.com An efficient synthesis of a 2-aminobenzimidazole derivative has been reported using iodoacetic acid as a cyclodesulfurization agent in ethanol, which avoids the formation of urea (B33335) side products and proceeds in high yield. symbiosisonlinepublishing.com
The general strategy involves the reaction of an o-phenylenediamine with an isothiocyanate to form the thiourea precursor, which is then cyclized. For the synthesis of this compound, this would involve a methylated and nitrated o-phenylenediamine as the starting material.
Another approach involves the direct condensation of o-phenylenediamines with cyanogen bromide, although this reagent is highly toxic. Alternative, safer reagents that can act as a C1 source for the 2-amino group are continuously being explored.
Advanced Synthetic Techniques
To improve the efficiency, yield, and environmental footprint of benzimidazole synthesis, several advanced techniques have been developed. These methods often offer advantages over traditional synthetic routes, such as reduced reaction times and easier work-up procedures. benthamdirect.comarkat-usa.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. arkat-usa.org For the synthesis of benzimidazole derivatives, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating methods. benthamdirect.comarkat-usa.orgnih.gov
This technique has been successfully applied to the condensation reaction of o-phenylenediamines with aldehydes or carboxylic acids. scispace.comtandfonline.com For instance, a catalyst-free, microwave-assisted methodology has been developed for the synthesis of various benzimidazole derivatives with yields ranging from 94% to 98% in just 5 to 10 minutes. benthamdirect.com In some cases, the reactions can be performed under solvent-free conditions, further enhancing their eco-friendly nature. arkat-usa.org
| Method | Reaction Time | Yield | Key Advantages |
| Conventional Heating | Hours | Moderate to Good | Standard laboratory setup |
| Microwave-Assisted | 5-12 minutes benthamdirect.comarkat-usa.org | 94-98% benthamdirect.com | Rapid, high-yielding, cleaner reactions benthamdirect.comarkat-usa.org |
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comchemmethod.com In the context of benzimidazole synthesis, this involves the use of environmentally benign solvents, catalysts, and energy sources. chemmethod.comrjptonline.org
Conventional methods for benzimidazole synthesis often require harsh conditions, such as strong acids and high temperatures, and may use toxic solvents. mdpi.com Green alternatives focus on the use of milder reagents and conditions. For example, the use of water or polyethylene (B3416737) glycol (PEG) as a solvent, or employing solvent-free reaction conditions, are key green strategies. chemmethod.com Catalysts such as zeolites, ionic liquids, and even natural catalysts like lemon juice have been explored to promote the synthesis of benzimidazoles in an eco-friendly manner. chemmethod.commdpi.comjrtdd.com The use of microwave irradiation is also considered a green technique as it reduces energy consumption and reaction times. rjptonline.org
Solid-phase synthesis is a powerful technique for the combinatorial synthesis of libraries of compounds, which is particularly useful in drug discovery. nih.gov This methodology has been successfully applied to the synthesis of benzimidazole derivatives. acs.org
In a typical solid-phase synthesis of benzimidazoles, one of the reactants, usually the o-phenylenediamine, is attached to a solid support (resin). nih.gov The subsequent chemical transformations, such as alkylation and cyclization, are carried out on the resin-bound substrate. nih.govacs.org After the desired benzimidazole core is assembled, the final product is cleaved from the resin. nih.gov This approach allows for the easy removal of excess reagents and by-products by simple filtration and washing of the resin, which simplifies the purification process. acs.orgacs.org Traceless linkers can be employed, which leave no residual functionality from the solid support on the final product. acs.org This strategy enables the generation of diverse benzimidazole libraries by varying the building blocks used in the synthesis. nih.govacs.org
Catalyst-Mediated Reactions for Derivatization
Catalyst-mediated reactions are pivotal in the structural modification of benzimidazole scaffolds, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. While specific literature on the catalytic derivatization of this compound is limited, a broad range of catalytic methodologies has been successfully applied to analogous benzimidazole structures. These strategies, which include metal-catalyzed cross-coupling, condensation reactions, and the formation of coordination complexes, provide a framework for the potential derivatization of the target compound.
The derivatization of the benzimidazole core often involves reactions at the N-H of the imidazole ring, the amino group at the C2 position, or through modification of the benzene ring. Catalysts play a crucial role in enhancing reaction efficiency, selectivity, and substrate scope under milder conditions. doi.orgnih.gov
Metal-Catalyzed Cross-Coupling Reactions:
Copper-catalyzed reactions are prominent for forming C-N bonds, a key step in derivatizing amine-functionalized benzimidazoles. These reactions can be used to introduce aryl, heteroaryl, or alkyl groups at the nitrogen atoms. For instance, a one-pot synthesis involving a CuI-catalyzed C-N bond formation followed by an intramolecular C-H amination has been reported for creating N-aryl-substituted heterocycles, a strategy applicable to benzimidazole precursors. researchgate.net Such methods allow for the construction of complex, polycyclic derivatives.
Formation of Metal Complexes:
The benzimidazole nucleus, particularly with its nitrogen donor atoms, is an effective ligand for forming coordination complexes with various transition metals. This process can be facilitated by a catalytic amount of a base. In one study, a derivative of 5-nitro-1H-benzimidazole, 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, was reacted with different metal salts in the presence of a catalytic amount of triethylamine (B128534) to form metal complexes. nih.gov This method of derivatization through complexation can significantly alter the electronic and steric properties of the parent molecule.
The general procedure involves dissolving the benzimidazole ligand in a suitable solvent like methanol, adding a catalytic quantity of triethylamine, followed by the addition of a metal salt solution. The reaction mixture is typically stirred at room temperature to yield the desired metal complex. nih.gov
Catalytic Condensation Reactions:
A vast array of catalysts has been developed for the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles, often through the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or orthoesters. doi.orgnih.govenpress-publisher.com While these are typically synthesis methods, the principles can be adapted for the derivatization of an existing benzimidazole structure, for example, by catalyzing reactions at the 2-amino group. Heterogeneous catalysts, including various nanocatalysts, are particularly advantageous due to their high efficiency, reusability, and often milder reaction conditions. doi.org
The following tables summarize various catalytic systems used in the synthesis and derivatization of the benzimidazole scaffold, which could be extrapolated for modifying this compound.
| Catalyst | Reactants | Reaction Type | Conditions | Key Findings | Reference |
|---|---|---|---|---|---|
| Nano-Ni(II)/Y Zeolite | o-phenylenediamines and aromatic aldehydes or orthoesters | Condensation | Solvent-free | Produces good to excellent yields of benzimidazole derivatives. | nih.gov |
| Al₂O₃/CuI/PANI Nanocomposite | o-phenylenediamine and aldehydes | Condensation | Mild conditions | Excellent yields; catalyst is easily recovered and can be reused for five cycles. | nih.gov |
| Mesoporous TiO₂-Al₂O₃ | 1,2-diaminobenzene and benzaldehydes | Condensation | Hydrogen peroxide as oxidizing agent | The catalyst activates the carbonyl group of the aldehyde for reaction with the diamine. | doi.org |
| Co-doped NiFe₂O₄ Nanoparticles | o-phenylenediamine and aldehydes | One-pot condensation | Solvent-free | Catalytic activity was maintained for at least 5 cycles. | doi.org |
| Catalyst | Reactants | Reaction Type | Conditions | Key Findings | Reference |
|---|---|---|---|---|---|
| p-Toluenesulfonic Acid | o-phenylenediamines and aldehydes | Condensation | Grinding, solvent-free | Features short reaction times, high efficiency, and simple product isolation. | nih.gov |
| MgCl₂·6H₂O | o-phenylenediamines and aldehydes | Condensation | Not specified | Produces a series of 2-substituted benzimidazoles in high yields and short times. | nih.gov |
| Lanthanum Chloride | 3,4,5-trimethoxybenzaldehyd and o-phenylenediamine | One-pot synthesis | Acetonitrile | Reactions completed in 2 to 4 hours with yields of 85% to 95%. | researchgate.net |
| Triethylamine (catalytic amount) | 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and metal salts | Metal Complexation | Methanol, room temperature | Facilitates the formation of various transition metal complexes. | nih.gov |
Chemical Reactivity and Transformations of 1 Methyl 5 Nitro 1h Benzimidazol 2 Amine
Reactions Involving the Nitro Group
The nitro group at the 5-position strongly influences the molecule's reactivity. Its powerful electron-withdrawing nature deactivates the benzene (B151609) portion of the ring towards electrophilic attack but activates it for nucleophilic substitution. Furthermore, the nitro group itself is susceptible to reduction, providing a pathway to other important functional groups.
The conversion of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to a versatile functional group for further derivatization. This reduction can be accomplished using a variety of reagents and conditions, which can sometimes allow for the isolation of reactive intermediates like hydroxylamines.
The reduction of 1-methyl-5-nitrobenzimidazole to 5-amino-1-methyl-1H-benzimidazole has been documented. researchgate.net Common methods for reducing aromatic nitro groups include catalytic hydrogenation (e.g., using H₂ with catalysts like Palladium on carbon (Pd/C) or Raney nickel) and metal-acid systems (e.g., tin (Sn), iron (Fe), or zinc (Zn) in the presence of HCl). nih.gov For instance, the reduction of a nitro group on a benzene ring can be achieved in a two-step process using tin and an acid catalyst, followed by neutralization with a base to yield the neutral amine.
Depending on the chosen reducing agent and reaction conditions, the reduction can be stopped at an intermediate stage. The use of tin(II) chloride (SnCl₂) in an acidic medium, for example, can lead to the formation of an arylhydroxylamine as a product of incomplete reduction. researchgate.net This intermediate can be a key precursor for further synthetic manipulations. Selective reduction is also possible in molecules with multiple nitro groups. For example, in 2-methyl-5,6-dinitro-1H-benzimidazole, one nitro group can be selectively reduced to an amine using a solution of sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) and sulfur. nih.gov
| Reagent/System | Product(s) | Notes |
|---|---|---|
| H₂ / Pd/C or Raney Ni | Amine | A common and effective method for complete reduction. |
| Fe, Sn, or Zn / HCl | Amine | Classic metal-acid systems widely used in synthesis. |
| SnCl₂ / Acid | Amine, Arylhydroxylamine | Can be used for selective reduction to the hydroxylamine (B1172632) intermediate under controlled conditions. researchgate.net |
| Na₂S / H₂O / S | Amine | Useful for selective reduction of one nitro group in the presence of others. nih.gov |
The term "Nucleophilic Aromatic Substitution" (SNAr) describes the substitution of a leaving group on an aromatic ring by a nucleophile. This reaction is highly dependent on the electronic properties of the ring. The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), is crucial for activating the ring toward nucleophilic attack. youtube.comchemistrysteps.comlibretexts.org These groups make the ring electron-deficient (electrophilic), facilitating the initial addition of the nucleophile, which is typically the rate-limiting step. libretexts.orgnih.gov
In the context of 1-methyl-5-nitro-1H-benzimidazol-2-amine, the nitro group at the C5 position significantly activates the benzene portion of the benzimidazole (B57391) ring system for SNAr reactions. For the reaction to proceed efficiently via the common addition-elimination mechanism, the electron-withdrawing group must be positioned ortho or para to the leaving group. youtube.com This positioning allows for the effective resonance stabilization of the negative charge in the intermediate Meisenheimer complex. youtube.comlibretexts.org Therefore, if a suitable leaving group (like a halogen) were present at the C4 or C6 positions of the benzimidazole ring, it would be susceptible to substitution by a strong nucleophile.
The nitro group itself is generally not the leaving group in SNAr reactions. Instead, its role is to activate the ring. Nucleophilic substitution of hydrogen (SNAr-H) is also a known process where a nucleophile attacks an activated, electron-deficient ring at a position occupied by a hydrogen atom. nih.gov Given the activation provided by the nitro group, positions C4 and C6 of the this compound ring could potentially undergo such reactions under specific conditions with strong nucleophiles.
Reactivity of the Benzimidazole Ring System
The benzimidazole ring is an aromatic heterocyclic system with its own characteristic reactivity patterns, which are further modulated by the substituents present.
Electrophilic substitution on the benzimidazole ring generally occurs on the benzene portion. The position of attack is directed by the combined electronic effects of the existing substituents and the heteroatoms of the imidazole (B134444) ring. The imidazole part of the molecule acts as an activating group, while the nitro group is a powerful deactivating and meta-directing substituent. chemguide.co.uk
For this compound, the situation is complex. The nitration of 1-methylbenzimidazole (B167850) itself yields a mixture of 5-nitro and 6-nitro isomers. researchgate.net Studies on the nitration of 2-amino-1-methylbenzimidazole (B158349) have shown that the reaction proceeds smoothly with potassium nitrate (B79036) in concentrated sulfuric acid to give a mixture of the 5-nitro and 6-nitro derivatives. longdom.org Using a higher molar ratio of the nitrating agent can lead to the formation of the 5,6-dinitro product. longdom.org
In the case of further electrophilic substitution on the this compound scaffold, the 5-nitro group would direct an incoming electrophile to the C4 or C6 positions (meta to the nitro group). The activating influence of the fused imidazole ring and the 2-amino group also plays a significant role. For example, bromination of 2-amino-1-methylbenzimidazole results in the formation of bromo-substituted compounds. longdom.org Theoretical quantum-chemical studies support that electrophilic attack on 1-methyl-benzimidazolium cations preferentially occurs at the 5- and 6-positions. psu.edu
The benzimidazole ring system can undergo nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups. The nitrogen atoms in the imidazole ring make the C2 position inherently susceptible to nucleophilic attack. chemicalbook.com For example, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide. longdom.org
The presence of the 5-nitro group strongly activates the benzene ring for nucleophilic aromatic substitution (SNAr), as discussed in section 3.1.2. This makes positions ortho and para to the nitro group (C4, C6, and C7, though C7 is less likely due to fusion) potential sites for nucleophilic attack, should a leaving group be present or if conditions for SNAr-H are met. A related reaction, Vicarious Nucleophilic Substitution (VNS), is known to occur on other nitro-heterocyclic systems like 5-nitroimidazoles, where a carbanion bearing a leaving group attacks the ring, leading to the substitution of a hydrogen atom. mdpi.com This suggests that the activated benzene ring in this compound could be a substrate for similar transformations.
Transformations of the Amine Group at Position 2
The exocyclic amino group at the C2 position of the benzimidazole ring exhibits reactivity typical of an aromatic amine, but it is also influenced by its connection to the amidine system (-N=C(NH₂)-N-) of the imidazole ring. This allows for a variety of transformations, including acylation and alkylation.
Acylation of 2-aminobenzimidazoles can be complex due to the presence of multiple nucleophilic sites: the exocyclic 2-amino group and the N1/N3 atoms of the imidazole ring. acs.org Selective acylation at the desired nitrogen atom often requires careful selection of reagents and reaction conditions. acs.org The reaction of 2-aminobenzimidazoles with acylating agents like alkyl carbonochloridates can yield alkyl benzimidazole-2-carbamates, which are valuable synthetic intermediates. researchgate.net
Alkylation reactions are also common. For instance, 5(6)-nitro-1H-benzimidazol-2-amine can be alkylated on the N1 position with reagents like 2-chloroacetamides in the presence of a base. nih.gov The 2-amino group itself can also be alkylated. Methylation of 2-aminobenzimidazole (B67599) with dimethyl sulfate (B86663) can lead to the formation of 1,3-dimethyl-2-methyliminobenzimidazole. researchgate.net
Furthermore, the 2-amino group can undergo diazotization. In related nitro-substituted heterocyclic compounds, amino groups are converted to diazonium salts using reagents like sodium nitrite (B80452) or nitrosyl sulfuric acid. google.com These diazonium intermediates are highly versatile and can be used to introduce a wide range of other functional groups onto the molecule. The diazotization of 2-aminoimidazole is a key step in the synthesis of 2-nitroimidazole, highlighting the utility of this transformation within azole chemistry. nih.gov
| Reaction Type | Reagent Class | Potential Product |
|---|---|---|
| Acylation | Acid chlorides, Anhydrides | N-acyl derivatives (Amides, Carbamates) |
| Alkylation | Alkyl halides, Sulfates | N-alkyl derivatives |
| Diazotization | NaNO₂ / Acid | Diazonium salt (intermediate) |
Cross-Coupling Reactions and their Impact on Benzimidazole Derivatives
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds and have been widely applied to the functionalization of heterocyclic compounds, including benzimidazoles. researchgate.netnih.gov These reactions typically involve the coupling of an organohalide or triflate with an organoboron compound (Suzuki) or an alkene (Heck) in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net
While specific studies on the cross-coupling reactions of this compound are limited, the reactivity of related benzimidazole and nitroimidazole systems provides valuable insights. For instance, the Suzuki-Miyaura coupling has been successfully employed for the synthesis of 5-aryl-1-methyl-4-nitroimidazoles from 5-chloro-1-methyl-4-nitroimidazole (B20735) and various arylboronic acids. nih.gov This reaction proceeded in good yields using a palladium catalyst in an aqueous medium, highlighting the feasibility of cross-coupling on a nitro-substituted imidazole ring. nih.gov The presence of a strongly electron-withdrawing nitro group can facilitate the coupling process. nih.gov
The Suzuki-Miyaura reaction has also been applied to unprotected nitrogen-rich heterocycles, including benzimidazoles, although the presence of a free N-H group can sometimes inhibit the reaction. nih.gov However, by selecting appropriate ligands and reaction conditions, these challenges can be overcome. nih.gov In the case of this compound, the N1 position is already substituted with a methyl group, which may circumvent potential issues related to the acidity of an N-H proton. To undergo cross-coupling, the 2-amino group would likely need to be converted to a leaving group, such as a halide or triflate.
The Heck reaction, which couples aryl or vinyl halides with alkenes, has also been catalyzed by palladium complexes with benzimidazole-derived N-heterocyclic carbene (NHC) ligands. researchgate.net This demonstrates the compatibility of the benzimidazole core within palladium-catalyzed systems. Research on the Heck reaction of 1-bromo-4-nitrobenzene (B128438) with styrene (B11656) using a palladium-NHC catalyst derived from benzimidazole showed excellent catalytic activity. researchgate.net
The application of these cross-coupling methodologies to derivatives of this compound could provide a powerful strategy for the synthesis of novel, functionalized benzimidazole structures with potential applications in various fields of chemistry.
Table 2: Examples of Cross-Coupling Reactions on Related Heterocyclic Compounds
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield | Reference |
| 5-Chloro-1-methyl-4-nitroimidazole | Arylboronic acids | Dichlorobis(triphenylphosphine)palladium(II) | K₂CO₃ | Water | 5-Aryl-1-methyl-4-nitroimidazoles | Good | nih.gov |
| 3-Chloroindazole (unprotected) | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/Water | 3-Phenylindazole | 95% | nih.gov |
| 1-Bromo-4-nitrobenzene | Styrene | bi-1,3-bis[(4-chlorophenyl)methyl]-1-benzimidazolium bromo palladium(II) | - | - | 4-Nitro-trans-stilbene | Excellent | researchgate.net |
| 6-Chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid | Tris(dibenzylideneacetone)palladium(0) / SPhos | K₃PO₄ | Toluene | 6-Phenyl-5H-benzo[a]phenothiazin-5-one | - | researchgate.net |
This table provides examples of cross-coupling reactions on related imidazole and benzimidazole derivatives to illustrate the potential reactivity.
Spectroscopic and Structural Elucidation of 1 Methyl 5 Nitro 1h Benzimidazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
The ¹H-NMR spectrum of 1-methyl-5-nitro-1H-benzimidazol-2-amine is predicted to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region will be characterized by three protons on the benzene (B151609) ring, while the aliphatic region will show a signal for the N-methyl group. A broad signal for the amino (-NH₂) protons is also expected.
The ¹³C-NMR spectrum provides information on the carbon skeleton. Eight distinct signals are anticipated, corresponding to the methyl carbon, the five carbons of the benzimidazole (B57391) ring system, and the two carbons of the fused benzene ring not part of the imidazole (B134444) moiety. The chemical shifts are influenced by the attached functional groups; for instance, the carbon atom C-5 directly bonded to the nitro group will be significantly deshielded. In contrast, the C-2 carbon attached to the amino group will also show a characteristic downfield shift. The N-methyl carbon will appear in the typical aliphatic region.
Predicted ¹H-NMR and ¹³C-NMR Data for this compound
Predicted chemical shifts (δ) are based on analyses of structurally similar compounds, including 1-methyl-6-nitro-1H-benzimidazole and 5(6)-nitro-1H-benzimidazol-2-amine. nih.govresearchgate.net
Interactive Table: Predicted NMR Data
| ¹H-NMR Data (Predicted) | ¹³C-NMR Data (Predicted) | |||
|---|---|---|---|---|
| Assignment | δ (ppm) | Multiplicity | Assignment | δ (ppm) |
| N-CH₃ | ~3.8 | Singlet (s) | N-CH₃ | ~31.0 |
| -NH₂ | ~6.0-7.0 | Broad Singlet (br s) | C-2 | ~158.0 |
| H-7 | ~7.5 | Doublet (d) | C-3a | ~132.0 |
| H-6 | ~8.0 | Doublet of Doublets (dd) | C-4 | ~116.0 |
| H-4 | ~8.4 | Doublet (d) | C-5 | ~142.0 |
| C-6 | ~118.0 | |||
| C-7 | ~108.0 | |||
| C-7a | ~147.0 |
Two-dimensional (2D) NMR techniques are employed to further confirm the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For this compound, a cross-peak would be expected between the signals for H-6 and H-7, confirming their ortho relationship on the benzene ring. No correlations would be observed for the N-CH₃, -NH₂, and H-4 protons with other protons, as they are isolated spin systems.
NOE (Nuclear Overhauser Effect): NOE spectroscopy identifies protons that are close in space. An NOE experiment would be crucial for confirming the regiochemistry of the methyl group. A spatial correlation (cross-peak) would be observed between the N-methyl protons and the H-7 proton. researchgate.net This observation would definitively place the methyl group at the N-1 position, adjacent to C-7a, rather than at the N-3 position.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and providing insights into its structure through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the purity of the compound and determine its molecular weight. For this compound (molecular formula C₈H₈N₄O₂), the calculated molecular weight is 192.18 g/mol . In a typical LC-MS analysis using electrospray ionization (ESI) in positive ion mode, the compound would be detected as its protonated molecular ion [M+H]⁺ at an m/z value of approximately 193.19.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The calculated exact mass for the [M+H]⁺ ion of C₈H₈N₄O₂ is 193.0720. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting pattern is a characteristic fingerprint. The fragmentation of nitroaromatic compounds often involves the nitro group. nih.gov For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 192. The subsequent fragmentation would likely proceed through several key pathways:
Loss of NO₂: A prominent fragment resulting from the cleavage of the C-NO₂ bond, leading to a peak at m/z 146 ([M-46]⁺).
Loss of NO: A common fragmentation pathway for nitroaromatics, resulting in a peak at m/z 162 ([M-30]⁺).
Loss of O: Rearrangement followed by the loss of an oxygen atom from the nitro group can produce a fragment at m/z 176 ([M-16]⁺).
Cleavage of the Imidazole Ring: Fragmentation of the heterocyclic ring can lead to the loss of HCN, resulting in further daughter ions.
The analysis of a similar compound, 2-methyl-5-nitrobenzimidazole, shows a strong molecular ion peak and a significant fragment corresponding to the loss of the nitro group. nist.gov
Predicted Key Fragments in the Mass Spectrum of this compound
Interactive Table: Predicted MS Fragmentation
| m/z | Proposed Fragment Identity | Proposed Loss |
|---|---|---|
| 192 | [C₈H₈N₄O₂]⁺ | Molecular Ion [M]⁺ |
| 176 | [C₈H₈N₄O]⁺ | -O |
| 162 | [C₈H₈N₃O]⁺ | -NO |
| 146 | [C₈H₈N₃]⁺ | -NO₂ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective tool for identifying the presence of specific functional groups. The IR spectrum of this compound would display characteristic absorption bands for its primary amine, nitro, N-methyl, and aromatic benzimidazole functionalities. researchgate.net
N-H Stretching: The primary amine (-NH₂) group will exhibit two distinct stretching bands in the region of 3500-3200 cm⁻¹, corresponding to asymmetric and symmetric vibrations. wpmucdn.com
C-H Stretching: Signals for aromatic C-H stretching are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.
N-O Stretching: The nitro (-NO₂) group is characterized by two strong and sharp absorption bands: an asymmetric stretch typically around 1570-1500 cm⁻¹ and a symmetric stretch around 1380-1300 cm⁻¹. researchgate.net
C=N and C=C Stretching: The benzimidazole ring system will show characteristic stretching vibrations for C=N and aromatic C=C bonds in the 1620-1450 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1650-1580 cm⁻¹ range. wpmucdn.com
Characteristic IR Absorption Bands for this compound
Interactive Table: IR Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3150 - 3050 | C-H Stretch | Aromatic C-H |
| 2980 - 2880 | C-H Stretch | Methyl (-CH₃) |
| 1620 - 1580 | C=N Stretch / N-H Bend | Imidazole Ring / Primary Amine |
| 1550 - 1500 | Asymmetric N-O Stretch | Nitro (-NO₂) |
| 1370 - 1320 | Symmetric N-O Stretch | Nitro (-NO₂) |
X-ray Crystallography and Solid-State Structure Analysis
While a specific crystal structure determination for this compound has not been detailed in the reviewed literature, extensive studies on closely related benzimidazole derivatives provide significant insights into its expected solid-state characteristics.
The crystallographic data for a related compound, 2-methyl-5-nitro-1H-benzimidazol-6-amine dihydrate, is presented below to illustrate the type of information obtained from such studies.
| Parameter | Value for 2-methyl-5-nitro-1H-benzimidazol-6-amine dihydrate |
|---|---|
| Molecular Formula | C₈H₈N₄O₂·2H₂O |
| Molecular Weight | 228.22 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0475 (3) |
| b (Å) | 7.2801 (3) |
| c (Å) | 10.9906 (4) |
| α (°) | 76.754 (3) |
| β (°) | 71.686 (2) |
| γ (°) | 71.809 (2) |
| Volume (ų) | 503.18 (4) |
| Z | 2 |
The solid-state structure of this compound is expected to be significantly influenced by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and π–π stacking, are critical in dictating the packing of molecules in the crystal lattice.
Hydrogen Bonding: The presence of the amino group (-NH₂) and the nitro group (-NO₂) in the molecule, along with the nitrogen atoms of the benzimidazole ring, provides multiple sites for hydrogen bonding. It is anticipated that the amine group will act as a hydrogen bond donor, forming N-H···O or N-H···N interactions. The oxygen atoms of the nitro group and the nitrogen atoms of the imidazole ring are likely to act as hydrogen bond acceptors. In similar structures, such as 2-methyl-5-nitro-1H-benzimidazol-6-amine dihydrate, extensive hydrogen bonding networks involving the amine and nitro groups, as well as water molecules of crystallization, are observed, which link the molecules into a three-dimensional framework.
π–π Stacking: The planar benzimidazole ring system facilitates π–π stacking interactions between adjacent molecules. These interactions are a significant cohesive force in the crystal packing of many aromatic compounds. In the crystal structure of 2-methyl-5-nitro-1H-benzimidazol-6-amine dihydrate, a π–π contact between the benzene rings of adjacent molecules is observed, with a centroid-centroid distance of 3.588 (1) Å, which contributes to the stabilization of the crystal structure. Similar interactions are expected to be present in the crystal lattice of this compound.
The benzimidazole ring system is inherently planar. In related structures like 2-methyl-5-nitro-1H-benzimidazol-6-amine, the imidazole ring system is planar, with only minor deviations of the substituent atoms from this plane. For instance, in this analogue, the maximum deviation from the mean plane of the imidazole ring is -0.010 (2) Å for one of the carbon atoms. The atoms of the nitro and methyl substituents also lie close to this plane. It is expected that this compound would also adopt a largely planar conformation, which is favorable for efficient crystal packing and the formation of π–π stacking interactions.
UV/Visible Spectroscopy
UV/Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorption bands corresponding to the π→π* and n→π* transitions of the benzimidazole ring system, influenced by the amino and nitro substituents.
The table below shows the UV/Visible absorption data for a related benzimidazole derivative.
| Compound | Solvent | λmax (nm) | log ε |
|---|---|---|---|
| 1-methyl-1H-benzimidazole | Not specified | 275 | 3.7 |
| 1-methyl-1H-benzimidazole | Not specified | 282 | 3.7 |
It is anticipated that the absorption maxima for this compound would be shifted to longer wavelengths (a bathochromic shift) compared to the unsubstituted 1-methyl-1H-benzimidazole due to the extended conjugation and the electronic effects of the nitro and amino groups.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₈H₈N₄O₂, the theoretical elemental composition can be calculated. While specific experimental data from a synthesis and characterization study were not found in the reviewed literature, the expected values are presented below.
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 50.00% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.20% |
| Nitrogen | N | 14.007 | 4 | 56.028 | 29.16% |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.65% |
Total Molecular Weight: 192.178 g/mol
Experimental values from elemental analysis are typically reported to be within ±0.4% of the theoretical values to confirm the purity and identity of a synthesized compound.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties with high accuracy.
Geometric Optimization and Molecular Parameters
Geometric optimization calculations are performed to determine the most stable three-dimensional conformation of a molecule, corresponding to its lowest energy state. For benzimidazole (B57391) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to predict molecular parameters. researchgate.net
Based on crystallographic data from the closely related isomer, 2-methyl-5-nitro-1H-benzimidazol-6-amine, the benzimidazole core is expected to be nearly planar. nih.gov The addition of the methyl group at the N1 position, the amino group at C2, and the nitro group at C5 will induce minor deviations from perfect planarity and influence the bond lengths and angles within the heterocyclic system.
The table below presents typical bond lengths for the benzimidazole core, derived from computational and experimental studies of similar compounds. These values provide an expected range for the geometric parameters of 1-methyl-5-nitro-1H-benzimidazol-2-amine.
| Bond | Expected Length (Å) |
| N1-C2 | 1.35 - 1.38 |
| N3-C2 | 1.32 - 1.35 |
| C4-C5 | 1.38 - 1.41 |
| C5-C6 | 1.37 - 1.40 |
| C8-N1 | 1.38 - 1.40 |
| C-NO₂ | 1.45 - 1.48 |
| C-NH₂ | 1.36 - 1.39 |
Data is estimated based on published values for related benzimidazole structures.
Bond angles around the sp² hybridized carbon and nitrogen atoms in the rings are predicted to be close to 120°, with some distortion due to ring fusion and substituent effects. The geometry of the nitro and amino groups relative to the benzimidazole plane is also a critical factor, affecting intermolecular interactions and crystal packing.
Electronic Structure and Frontier Orbital Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org
For this compound, the electron-donating amino group and the electron-withdrawing nitro group have opposing effects on the electron density of the benzimidazole ring. DFT calculations would likely show that the HOMO is localized primarily on the benzimidazole ring and the amino group, reflecting its electron-donating character. Conversely, the LUMO is expected to be concentrated around the nitro group and the fused benzene (B151609) ring, highlighting the regions susceptible to nucleophilic attack. researchgate.netresearchgate.net This distribution facilitates intramolecular charge transfer, a property often linked to the biological activity of nitroaromatic compounds. researchgate.net
| Parameter | Description | Expected Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |
| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. |
Prediction of Spectroscopic Properties (IR, NMR, UV/Vis)
DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural characterization of newly synthesized compounds. nih.govnih.gov
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and scaled to match experimental FT-IR spectra. For the target molecule, characteristic peaks would be expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic rings (around 2900-3100 cm⁻¹), the C=N and C=C stretching vibrations of the benzimidazole core (1400-1650 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (typically near 1550 cm⁻¹ and 1350 cm⁻¹, respectively). A computational study on the isomer 1-methyl-6-nitro-1H-benzimidazole supports these assignments. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts for this compound would show distinct signals for the methyl protons, the aromatic protons on the benzimidazole ring, and the protons of the amino group. The electronic environment of each nucleus, influenced by the nitro and amino substituents, would determine its specific chemical shift.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. nih.gov The calculations for related nitrobenzimidazoles show absorption bands in the UV region corresponding to π → π* and n → π* transitions within the aromatic system. researchgate.net The presence of the nitro and amino groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzimidazole core.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid), forming a stable complex. nih.gov This method is invaluable in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.
Prediction of Binding Affinity to Biological Targets
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, by interacting with various enzymes and receptors. nih.govtandfonline.com Molecular docking simulations for this compound would involve docking the optimized 3D structure of the molecule into the active sites of known biological targets.
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the stability of the ligand-receptor complex. A lower (more negative) binding energy indicates a more favorable and stable interaction. Studies on similar nitrobenzamide and benzimidazole derivatives have explored their binding to targets such as:
Protein Kinases (e.g., EGFR, CDK4): Often implicated in cancer. nih.govukm.my
Cyclooxygenase-2 (COX-2): A key enzyme in inflammation. ekb.eg
Inducible Nitric Oxide Synthase (iNOS): Another target for anti-inflammatory agents. nih.gov
Microbial Enzymes: Such as DNA gyrase or sterol demethylase, relevant to antibacterial and antifungal activity.
Docking studies of various benzimidazole derivatives against these targets have reported binding energies ranging from -7.0 to -9.0 kcal/mol, suggesting strong binding potential. nih.govukm.my
Identification of Potential Binding Pockets and Interaction Modes
Beyond predicting binding affinity, docking simulations provide detailed insights into the specific interactions that stabilize the ligand within the receptor's binding pocket. ukm.my These interactions are critical for understanding structure-activity relationships.
For this compound, the key interaction modes would likely include:
Hydrogen Bonding: The amino group (-NH₂) and the nitrogen atoms of the imidazole (B134444) ring are potent hydrogen bond donors and acceptors. The oxygen atoms of the nitro group can also act as hydrogen bond acceptors. These groups can form crucial hydrogen bonds with amino acid residues like serine, threonine, or the peptide backbone in a protein's active site.
Hydrophobic Interactions: The aromatic benzimidazole ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket.
Visualization of the docked pose allows for the identification of the specific amino acid residues involved in these interactions, providing a molecular basis for the compound's potential biological activity and guiding further structural modifications to enhance potency and selectivity.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal valuable information about the dynamic behavior of a ligand-receptor complex, providing a more realistic representation than static docking models.
A primary application of MD simulations in drug design is to assess the stability of a ligand bound to its biological target, typically a protein. nih.gov After an initial docking pose is predicted, an MD simulation is run for a significant duration (often hundreds of nanoseconds) to observe how the ligand-protein complex behaves in a simulated physiological environment. ajchem-a.com
Key metrics are analyzed to determine the stability of the complex. The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is a critical parameter. A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket. researchgate.net For example, MD simulations performed on other nitrobenzamide derivatives targeting enzymes like α-glucosidase and α-amylase have used RMSD analysis to confirm the stability of the ligand-protein complex, thereby validating the docking results. nih.govresearchgate.net This analysis is crucial for confirming that the interactions observed in static docking, such as hydrogen bonds and hydrophobic contacts, are maintained over time. nih.gov
The table below illustrates typical data obtained from an MD simulation to assess complex stability, based on studies of similar compounds.
| Metric | Description | Typical Stable Value | Implication for the Complex |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atoms for a molecule in comparison to a reference structure over time. | < 3 Å | The ligand maintains a stable binding mode within the protein's active site. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average positions. | Low fluctuation in binding site residues | Key residues interacting with the ligand are stable and not undergoing major conformational changes. |
| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the target protein. | Consistent number of H-bonds | Specific, strong interactions are maintained, contributing to binding affinity. |
| SASA (Solvent Accessible Surface Area) | Measures the surface area of the molecule that is accessible to a solvent. | Stable SASA for the binding pocket | The binding pocket remains closed around the ligand, shielding it from the solvent. |
This table represents conceptual data based on typical MD simulation results for small molecule-protein complexes.
Quantitative Structure-Activity Relationship (QSAR) and In Silico Profiling
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by analyzing a series of compounds with known activities and identifying molecular descriptors that correlate with that activity. biointerfaceresearch.com In silico profiling involves using computational tools to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.net
For benzimidazole derivatives, QSAR models have been successfully developed to predict their activity against various targets. nih.govresearchgate.net These models use a range of descriptors, including physicochemical, electronic, and steric properties, to create a statistically significant correlation between the chemical structure and its inhibitory activity. researchgate.net The predictive power of a QSAR model is often validated using an external set of compounds not used in the model's creation. nih.gov
In silico ADME profiling is essential for early-stage drug development to identify candidates with favorable pharmacokinetic properties. researchgate.net Properties such as aqueous solubility, human intestinal absorption, and adherence to established drug-likeness rules (like Lipinski's Rule of Five) are calculated. nih.govmdpi.com For instance, studies on various heterocyclic compounds predict high intestinal absorption and good solubility, suggesting their potential as orally available drug candidates. nih.gov
The following table shows a hypothetical in silico profile for a compound like this compound, based on common ADME prediction parameters.
| Parameter | Description | Predicted Value | Compliance |
| Molecular Weight | The mass of one mole of the substance. | < 500 g/mol | Lipinski's Rule: Yes |
| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water. | < 5 | Lipinski's Rule: Yes |
| Hydrogen Bond Donors | Number of N-H and O-H bonds. | < 5 | Lipinski's Rule: Yes |
| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 | Lipinski's Rule: Yes |
| Human Intestinal Absorption | Percentage of the compound absorbed through the human intestine. | > 90% | Good |
| Caco-2 Permeability | A measure of a compound's ability to cross the intestinal epithelial barrier. | High | Good |
This table contains representative data from in silico ADME profiling studies on similar heterocyclic compounds. nih.govmdpi.com
Molecular Mechanics and Force Field Calculations (e.g., MM/PBSA)
Molecular Mechanics (MM) methods use classical mechanics to model molecular systems. A force field is a set of parameters and equations used to calculate the potential energy of a system of atoms. These calculations are computationally less expensive than quantum mechanical methods and are widely used for large biological systems.
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique applied to MD simulation trajectories to calculate the binding free energy of a ligand to a protein. This calculation provides a more quantitative estimate of binding affinity than docking scores alone. The method combines the molecular mechanical energy of the complex with calculations of the solvation energy.
The binding free energy (ΔG_bind) is typically calculated as:
ΔG_bind = E_complex - (E_protein + E_ligand)
Where each energy term includes contributions from the internal molecular mechanics energy (bonded and non-bonded interactions) and the solvation free energy. The solvation energy is further divided into polar and non-polar components, calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) models and the solvent-accessible surface area (SASA), respectively. By analyzing the individual energy components, researchers can identify the key forces driving the binding interaction, such as electrostatic contributions or van der Waals forces. While no specific MM/PBSA studies were found for this compound, this method is a standard and powerful tool for evaluating the binding affinity of small molecules to their targets following MD simulations.
Structure Activity Relationship Sar Studies and Derivatization Strategies
Impact of Substituents on Biological Activity
The nitro group (NO₂) at position 5 of the benzimidazole (B57391) ring is a critical determinant of biological activity. As a strong electron-withdrawing group, it significantly modulates the electronic properties of the entire heterocyclic system. nih.gov This electronic influence can affect how the molecule interacts with biological macromolecules, such as enzymes or receptors. nih.gov
In many biologically active nitro-containing compounds, the nitro group itself acts as a pharmacophore. nih.gov Its presence is often essential for the compound's mechanism of action, which can involve intracellular reduction to form reactive nitro anion radicals and other toxic intermediates. nih.gov These intermediates can covalently bind to cellular components like DNA, leading to cell death, a mechanism exploited in antimicrobial and antiprotozoal agents. nih.gov
SAR studies on related benzimidazole derivatives have consistently demonstrated the importance of the 5-nitro substituent. For instance, in the case of 2-benzylbenzimidazole 'nitazene' opioids, the removal of the 5-nitro group from the benzimidazole ring consistently leads to a pronounced decrease in potency at the µ-opioid receptor. cfsre.org Similarly, studies on other benzimidazole-based compounds have shown that derivatives featuring a nitro group exhibit enhanced antimicrobial activity compared to their non-nitrated counterparts. mdpi.com This highlights the general importance of this functional group for the potency of this class of compounds.
The methylation at the N1 position of the benzimidazole ring serves multiple functions in defining the molecule's activity. Firstly, it resolves the tautomeric ambiguity of the benzimidazole core, fixing the position of the substituent and preventing the formation of regioisomers that might occur in unsubstituted N-H benzimidazoles. tubitak.gov.tr This specific substitution pattern can lead to more selective interactions with biological targets.
Secondly, the methyl group influences the molecule's lipophilicity and steric profile. An increase in lipophilicity can affect the compound's ability to cross biological membranes, thereby influencing its pharmacokinetic properties. The steric bulk of the methyl group, although small, can also orient the other substituents in a conformationally favorable or unfavorable manner for binding to a target site. nih.gov Studies on the methylation of 5-nitro-benzimidazoles show that substitution can occur at either the N1 or N3 position, leading to different regioisomers with potentially different biological activities. tubitak.gov.tr The specific synthesis of the N1-methyl isomer ensures a homogenous product with a defined pharmacological profile.
The 2-amino group is a key functional handle that significantly contributes to the biological activity and allows for extensive derivatization. The basicity and hydrogen-bonding capability of the primary amine are crucial for establishing interactions with target proteins. chemrevlett.com Benzimidazole is considered an isostere of purine nucleosides, and the 2-amino group mimics the functionalities present in natural purines, allowing these compounds to potentially interact with enzymes that process purines. chemrevlett.com
Furthermore, the reactivity of the 2-amino group makes it an ideal site for chemical modification to explore the SAR and develop analogues with improved properties. researchgate.net Its ability to act as a nucleophile allows for the synthesis of a wide array of derivatives, including amides, ureas, thioureas, and Schiff bases, each with a unique pharmacological profile. nih.gov
Derivatization of the Benzimidazole Core for Modulated Activity
Building upon the understanding of the roles of the key functional groups, derivatization of the 1-methyl-5-nitro-1H-benzimidazol-2-amine core is a primary strategy for modulating its biological activity. Modifications are typically focused on the reactive 2-amino group or functionalization of other positions on the benzimidazole ring.
The 2-amino position is the most common site for derivatization. The synthesis of N-arylacetamides and Schiff bases introduces diverse substituents that can alter the compound's steric bulk, electronics, and lipophilicity, leading to changes in biological activity.
N-arylacetamides: The reaction of 5(6)-nitro-1H-benzimidazol-2-amine with various α-chloroacetamides yields a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides. nih.gov These derivatives have been investigated as antiprotozoal agents. For example, specific N-arylacetamide derivatives have demonstrated significantly higher activity against Giardia intestinalis and Trichomonas vaginalis than the reference drug benznidazole. nih.gov
Table 1: Antiprotozoal Activity of Selected N-arylacetamide Derivatives
| Compound | Substituent on Aryl Ring | Target Parasite | IC₅₀ (µM) | Comparison to Benznidazole |
|---|---|---|---|---|
| Derivative 7 | 4-Cl | G. intestinalis | 3.95 | ~7 times more active |
| Derivative 7 | 4-Cl | T. vaginalis | 12.5 | ~4 times more active |
| Derivative 8 | 4-F | T. vaginalis | 12.5 | ~4 times more active |
| Benznidazole | - | G. intestinalis | 27.8 | - |
| Benznidazole | - | T. vaginalis | 50.0 | - |
Data sourced from in vitro antiparasitic activity tests. nih.gov
Schiff Bases: Schiff bases, or imines, are formed through the condensation reaction of the primary 2-amino group with various aldehydes or ketones. mdpi.comresearchgate.net This reaction introduces a C=N double bond and allows for the incorporation of a wide range of aromatic and heterocyclic moieties. isca.indntb.gov.ua The formation of Schiff bases has been shown to be a valuable strategy in developing antimicrobial agents, as the azomethine group (-C=N-) is often critical for biological activity. mdpi.comnih.gov The stability and biological activity of these compounds can be further enhanced through the formation of metal complexes. mdpi.comnih.gov
While modifications at the 2-amino position are common, functionalization at other positions of the benzimidazole ring also represents a viable strategy for modulating activity. This can involve altering existing substituents or adding new ones.
For instance, the nitro group at position 5, while crucial for activity, is also a site for potential modification. In some benzimidazol-2-one systems, the 5-nitro group is activated towards nucleophilic substitution, allowing its replacement with various amino compounds. nih.gov This approach could potentially be used to fine-tune the electronic properties of the ring and introduce new functionalities.
Furthermore, SAR studies on other benzimidazoles have shown that substitutions at positions 4, 6, and 7 can significantly impact activity. mdpi.com The introduction of different groups can influence the molecule's interaction with its biological target. mdpi.com Synthetic strategies for creating ring-fused benzimidazoles, such as pyrimido[1,2-a]benzimidazoles, offer another avenue for creating structurally novel derivatives with potentially new or enhanced biological activities. nih.gov
Bioisosteric Replacements in Benzimidazole Derivatives
Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a compound's physicochemical properties, pharmacokinetic profile, or to reduce toxicity while retaining or enhancing biological activity cambridgemedchemconsulting.comdrughunter.com. A bioisostere is a functional group or molecule that has similar physical or chemical properties to another, which allows it to produce broadly similar biological effects cambridgemedchemconsulting.com. This approach involves substituting a specific part of a molecule with a chemical group that mimics the original in size, shape, and electronic character drughunter.com.
For a molecule like this compound, several positions are amenable to bioisosteric replacement to fine-tune its properties. The nitro group at the 5-position is a key functional group that can be targeted for such modifications. While often important for activity, the nitro group can sometimes be associated with metabolic liabilities. Researchers have successfully replaced aliphatic nitro groups with trifluoromethyl (CF3) groups, which can act as effective bioisosteres, sometimes leading to more potent compounds with improved metabolic stability nih.gov. Other potential bioisosteres for an aromatic nitro group could be explored to modulate the compound's electronic properties and metabolic profile.
Below is a table outlining potential bioisosteric replacements for the key functional groups of the benzimidazole core.
| Functional Group | Position | Potential Bioisosteric Replacements | Rationale for Replacement |
| Nitro (-NO₂) | 5 | Cyano (-CN), Trifluoromethyl (-CF₃), Sulfonamide (-SO₂NH₂) | To modulate electronic properties, improve metabolic stability, and reduce potential toxicity nih.gov. |
| Amino (-NH₂) | 2 | Hydroxyl (-OH), Methyl (-CH₃), Halogens (F, Cl) | To alter hydrogen bonding capacity, polarity, and lipophilicity cambridgemedchemconsulting.com. |
| Methyl (-CH₃) on N1 | 1 | Ethyl (-CH₂CH₃), Cyclopropyl, Halogens (F) | To modify steric bulk, lipophilicity, and metabolic stability. |
The success of any bioisosteric replacement is highly context-dependent and requires synthesis and biological evaluation of the resulting analogues drughunter.com.
Fragment-Based Drug Discovery and Optimization
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small chemical fragments, typically with molecular weights under 300 Da frontiersin.orgmdpi.com. These fragments usually bind with low affinity to the biological target. Structural information from techniques like X-ray crystallography or NMR is then used to "grow" or link these fragments into more potent, drug-like molecules frontiersin.orgacs.org.
The benzimidazole scaffold is well-suited for FBDD approaches. Given its prevalence in approved drugs, the benzimidazole core itself can be considered a privileged fragment. In one FBDD approach, the 2-aminobenzimidazole (B67599) fragment could serve as a starting point. Researchers have identified 2-aminobenzimidazole compounds as selective inhibitors of NOD1, a protein involved in the innate immune response nih.gov.
An FBDD campaign targeting a specific protein might identify the benzimidazole nucleus as a key "anchor" that binds to a particular pocket. The optimization process would then involve elaborating on this core structure. For instance, if the 2-aminobenzimidazole fragment is identified as a hit, subsequent steps would involve adding substituents at various positions to enhance binding affinity and selectivity. This "fragment evolution" is a common and effective strategy in FBDD acs.org.
A hypothetical FBDD approach starting with a benzimidazole fragment is outlined in the table below.
| Stage | Description | Example |
| 1. Fragment Screening | A library of small fragments is screened against a biological target to identify binders. | A library containing the core benzimidazole structure is screened, and the 2-aminobenzimidazole fragment is identified as a weak binder. |
| 2. Structural Analysis | The binding mode of the fragment hit is determined using biophysical methods (e.g., X-ray crystallography). | The crystal structure reveals that the 2-amino group forms a key hydrogen bond with the target protein and that there is an unoccupied pocket near the 5-position. |
| 3. Fragment Evolution/Growing | New functional groups are added to the fragment to make additional favorable interactions with the target. | A nitro group is added at the 5-position to occupy the empty pocket and form additional interactions, increasing binding affinity. |
| 4. Fragment Linking | Two or more fragments that bind to adjacent sites on the target are linked together to create a single, more potent molecule. | If another fragment is found to bind near the N1 position of the benzimidazole, it could be linked via a suitable spacer. |
This systematic approach allows for the efficient exploration of chemical space and the rational design of potent and selective inhibitors based on the benzimidazole scaffold frontiersin.orgresearchgate.net.
Molecular Mechanisms of Biological Activity Research Focus
Interaction with Molecular Targets and Pathways
The biological effects of benzimidazole (B57391) derivatives, including 1-methyl-5-nitro-1H-benzimidazol-2-amine, are a result of their interaction with various molecular targets, leading to the modulation of critical cellular pathways. The cytotoxic activity of some 1H-benzimidazoles has been linked to the inhibition of the DNA-topoisomerase binary complex. This activity can be enhanced by the presence of a small substituent at the 6-position that can accept a hydrogen bond, such as a nitro group. nih.gov
Enzymatic Inhibition Mechanisms
Enzyme inhibition is a primary mechanism through which benzimidazole derivatives exert their biological effects. Research has identified several key enzymes that are targeted by compounds structurally related to this compound.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer therapies. Molecular docking studies have suggested that N-substituted 6-nitro-1H-benzimidazole derivatives may act as inhibitors of DHFR from Staphylococcus aureus, indicating their potential for both antimicrobial and anticancer activities.
Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. nih.gov Several benzimidazole derivatives have been identified as topoisomerase inhibitors. crsubscription.comnih.govresearchgate.net For instance, certain benzimidazole analogues have been shown to be selective inhibitors of human and Escherichia coli DNA topoisomerase I. nih.gov The cytotoxic effects of some 1H-benzimidazoles are associated with the inhibition of the DNA-topoisomerase complex, and this activity is potentiated by a nitro group at the 6-position. nih.gov
Tubulin Binding and Microtubule Polymerization Inhibition
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Many benzimidazole derivatives are known to interfere with microtubule function. nih.govmdpi.comresearchgate.net They can bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network can lead to cell cycle arrest and apoptosis, which is a key mechanism for their anticancer and antifungal effects. researchgate.net For example, 1H-benzimidazol-2-yl hydrazones have been shown to modulate tubulin polymerization, with some derivatives acting as microtubule destabilizers. nih.govmdpi.com
Other Enzyme Modulations (e.g., Protein Kinases, Phosphodiesterases)
Benzimidazole derivatives have been shown to modulate the activity of other important enzymes. A study on 6-nitrobenzimidazole derivatives revealed their potential as phosphodiesterase inhibitors, with several compounds showing significant inhibitory activity. nih.govresearchgate.net
Below is a table summarizing the phosphodiesterase inhibitory activity of selected 6-nitrobenzimidazole derivatives.
| Compound | IC50 (µM) for Phosphodiesterase Inhibition |
| Compound 1 | 2.4 ± 0.049 |
| Compound 3 | 63.1 ± 1.48 |
| Compound 6 | 153.2 ± 5.6 |
| Compound 9 | 11.49 ± 0.08 |
| Compound 10 | 120.0 ± 4.47 |
| Compound 11 | 5.7 ± 0.113 |
| Compound 13 | 6.4 ± 0.148 |
| Compound 14 | 10.5 ± 0.51 |
| Compound 30 | 1.5 ± 0.043 |
| EDTA (Standard) | 274 ± 0.007 |
Data from Khan K. M., et al. (2012). 6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity relationship. Bioorganic & Medicinal Chemistry. nih.gov
Nucleic Acid Interactions
Direct interaction with nucleic acids is another mechanism by which nitro-substituted benzimidazoles may exert their biological effects. The presence of a nitro group is significant, as it can be bioreduced to form reactive intermediates that can covalently bind to macromolecules like DNA. This interaction can lead to DNA damage and interfere with DNA replication and transcription, ultimately resulting in cell death. This mechanism is particularly relevant for the antimicrobial and anticancer properties of nitroaromatic compounds.
DNA Intercalation and Alkylation
Benzimidazole derivatives are known to exert cytotoxic effects, with some studies suggesting a relationship with the inhibition of DNA-topoisomerase complexes. nih.gov This inhibition can be a consequence of the compound inserting itself between the base pairs of the DNA double helix, a process known as intercalation. This action can distort the DNA structure, interfering with the enzymes that rely on its proper conformation. The presence of a nitro group, as in this compound, is thought to potentiate this activity. nih.gov
Furthermore, a significant mechanism for related 5-nitroimidazole compounds involves the covalent binding to DNA, which can be classified as a form of DNA alkylation. nih.gov This process is not a direct action of the parent compound but rather the result of its metabolic activation. Following the reduction of the nitro group, highly reactive intermediates are formed that can covalently bind to DNA. jocpr.com This binding can lead to the formation of adducts, causing damage to the DNA structure and compromising its template function during replication and transcription.
| Interaction Type | Description | Consequence |
| Intercalation | Insertion of the benzimidazole ring between DNA base pairs. | Distortion of the DNA helix, potential inhibition of DNA-related enzymes like topoisomerases. nih.gov |
| Alkylation | Covalent bonding of reactive metabolites to DNA. nih.gov | Formation of DNA adducts, leading to strand breaks and inhibition of DNA synthesis. jocpr.com |
DNA Replication Inhibition
A primary consequence of the interactions described above is the inhibition of DNA replication. By distorting the DNA helix through intercalation or by creating adducts through alkylation, this compound can physically obstruct the progression of the replication machinery.
Moreover, the inhibition of topoisomerases is a critical aspect of this process. nih.gov Topoisomerases are essential enzymes that resolve the topological stresses in DNA that arise during replication and transcription. nih.gov By stabilizing the complex between topoisomerase and DNA, certain benzimidazole derivatives prevent the re-ligation of the DNA strands, leading to an accumulation of strand breaks and ultimately, the cessation of replication. nih.govresearchgate.net
| Mechanism of Inhibition | Effect on DNA Replication |
| Physical Obstruction | DNA adducts and intercalated molecules block the movement of DNA polymerase. |
| Topoisomerase Inhibition | Stabilization of the topoisomerase-DNA cleavage complex. nih.gov |
Reactive Intermediate Formation from Nitro Group Reduction
The formation of reactive intermediates from the reduction of the nitro group is a cornerstone of the biological activity of this compound. This process, often referred to as bioreductive activation, is particularly effective in anaerobic or low-oxygen environments.
The mechanism is initiated by the transfer of electrons to the nitro group, a reaction catalyzed by nitroreductases. This leads to the formation of a series of highly reactive, short-lived intermediates. A key intermediate implicated in cytotoxicity is the hydroxylamine (B1172632) derivative, which results from a four-electron reduction of the nitro group. nih.gov These reactive species can then interact with and cause damage to a variety of cellular macromolecules, with DNA being a primary target. nih.gov The covalent binding of these intermediates to DNA is a critical step that triggers downstream cytotoxic effects. jocpr.com
Academic Applications in Medicinal Chemistry and Chemical Biology Research
Benzimidazole (B57391) Scaffold Development in Drug Discovery
The benzimidazole moiety is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets, leading to a wide range of pharmacological activities. nih.govnih.gov Researchers have extensively modified the benzimidazole core at different positions to synthesize derivatives with enhanced or novel therapeutic properties. rsc.org The introduction of a nitro group, as seen in 1-methyl-5-nitro-1H-benzimidazol-2-amine, is a common strategy to modulate the electronic properties and biological activity of the scaffold. nih.govnih.gov This substitution has been explored in the development of compounds targeting a spectrum of diseases, including parasitic infections, cancer, and microbial infections. nih.govnih.gov The versatility of the benzimidazole ring allows for the creation of extensive libraries of compounds for screening and development, making it a cornerstone in modern drug discovery. tandfonline.com
Role as Building Blocks and Reagents in Organic Synthesis
Nitro compounds are regarded as ideal and versatile intermediates in organic synthesis, primarily due to the diverse reactivity of the nitro functional group which can be transformed into other functionalities or used in carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov Specifically, nitrobenzimidazoles like this compound and its analogs serve as crucial building blocks for constructing more complex molecules. tandfonline.com
For instance, the related compound 5(6)-nitro-1H-benzimidazol-2-amine is used as a starting material in the synthesis of novel antiprotozoal agents. nih.gov In a documented synthesis, it was reacted with various 2-chloroacetamides in the presence of potassium carbonate to yield a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides. nih.gov The commercial availability of this compound further underscores its role as a readily accessible reagent for synthetic applications in pharmaceutical and chemical research. chemicalregister.com
Development of Chemical Probes for Biological Systems
While the benzimidazole scaffold is utilized in the development of fluorescent probes for bioorganic applications, specific documented uses of this compound as a chemical probe are not extensively detailed in the available literature. nih.gov The inherent properties of the benzimidazole ring system, however, suggest its potential as a core structure for designing probes to investigate biological processes, though this specific application for the title compound remains an area for further exploration.
Exploration in Specific Therapeutic Areas (Research Perspectives)
The benzimidazole scaffold, particularly when substituted with a nitro group, has been the focus of research across several key therapeutic areas.
The benzimidazole nucleus is a well-established pharmacophore for antimicrobial agents. nih.govnih.gov Derivatives of nitrobenzimidazoles have demonstrated significant potential against a variety of pathogens.
Antiparasitic: Research has shown that derivatives synthesized from 5(6)-nitro-1H-benzimidazol-2-amine exhibit potent in vitro activity against several protozoan parasites. nih.gov One derivative, compound 7 from the study, was found to be seven times more active against Giardia intestinalis than the reference drug benznidazole. nih.gov Compounds 7 and 8 from the same series were four times more active against Trichomonas vaginalis compared to benznidazole. nih.gov
| Compound | G. intestinalis | E. histolytica | T. vaginalis |
|---|---|---|---|
| Compound 7 | 3.95 | >100 | 5.20 |
| Compound 8 | 10.10 | >100 | 5.00 |
| Benznidazole (Standard) | 27.90 | 38.40 | 20.30 |
Antibacterial and Antifungal: The broader class of nitrobenzimidazole derivatives has been evaluated for antibacterial and antifungal properties. nih.govnih.gov For example, metal complexes of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol showed significant in vitro antibacterial activity against E. coli and S. aureus and antifungal activity against C. albicans and A. niger. nih.gov This highlights the ongoing effort to develop new benzimidazole-based compounds to combat microbial resistance. nih.gov
The benzimidazole scaffold is a promising framework for the development of novel anticancer agents. tandfonline.comnih.gov These compounds can exert their effects through various mechanisms, including the modulation of epigenetic targets like histone deacetylases (HDACs). rsc.org The synthesis and evaluation of N-substituted 6-nitro-1H-benzimidazole derivatives have been pursued to discover new compounds with potent anticancer activity. nih.gov Molecular docking studies have suggested that these derivatives could target key enzymes like dihydrofolate reductase (DHFR), which is a target for both antimicrobial and antitumor drugs. nih.gov
The investigation of benzimidazole derivatives as anti-inflammatory and analgesic agents is an active area of research. nih.gov Scientists aim to develop agents with improved efficacy and lower gastrointestinal toxicity compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research into related structures provides a strong rationale for exploring the potential of this compound in this field. For instance, the compound 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid demonstrated significant, naloxone-sensitive analgesic activity in preclinical models, suggesting a centrally mediated mechanism of action. researchgate.net This indicates that the presence of a nitro-substituted phenyl group on the benzimidazole core can be important for analgesic effects, paving the way for further investigation of similar compounds. researchgate.net
Emerging Research Directions and Future Perspectives
The development of new drugs is a complex and challenging endeavor. While the benzimidazole scaffold holds immense promise, researchers face several hurdles in translating these compounds into clinical therapies. Addressing these challenges is a key focus of current and future research.
Addressing Challenges in Benzimidazole Drug Development
The journey from a promising benzimidazole lead compound to a marketable drug is fraught with obstacles. Two of the most significant challenges are synthetic efficiency and the lack of comprehensive receptor information.
Synthetic Efficiency: The ability to synthesize a diverse range of benzimidazole derivatives in a time- and cost-effective manner is crucial for drug discovery programs. Traditional methods for benzimidazole synthesis often require harsh reaction conditions, long reaction times, and the use of expensive or toxic reagents. rsc.orgbenthamdirect.com This can limit the exploration of the chemical space around the benzimidazole core and hinder the optimization of lead compounds.
To overcome these limitations, researchers are actively exploring novel synthetic strategies. Green chemistry principles are being increasingly adopted, focusing on the use of environmentally friendly solvents, catalysts, and reaction conditions. benthamdirect.com Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. nih.govmdpi.com Furthermore, the development of one-pot and multicomponent reactions is streamlining the synthesis of complex benzimidazole derivatives. researchgate.net These advancements are not only making the synthesis of compounds like This compound more efficient but are also enabling the creation of extensive libraries for high-throughput screening.
Receptor Information: A fundamental aspect of rational drug design is a thorough understanding of how a drug molecule interacts with its biological target. For many benzimidazole derivatives, detailed information about their binding sites and the specific molecular interactions that govern their activity is lacking. This knowledge gap can make it difficult to rationally design more potent and selective analogs.
Researchers are employing a variety of techniques to elucidate the structure-activity relationships (SAR) of benzimidazole-based compounds. X-ray crystallography and NMR spectroscopy are being used to determine the three-dimensional structures of benzimidazoles bound to their target proteins. nih.gov This provides invaluable insights into the key interactions that can be exploited for further optimization. Additionally, site-directed mutagenesis studies can help to identify the specific amino acid residues within the receptor that are critical for binding. nih.gov
Integration of Computational and Experimental Approaches
The synergy between computational and experimental methods is revolutionizing the field of drug discovery. This integrated approach is proving to be particularly valuable in accelerating the development of benzimidazole-based therapeutics.
Computational Approaches: Molecular modeling techniques play a crucial role in modern drug design. Virtual screening of large compound libraries can identify potential benzimidazole-based hits for a specific biological target. researchgate.net Molecular docking studies can predict the binding mode of a ligand within a receptor's active site, providing insights into the key intermolecular interactions. nih.govresearchgate.net These computational predictions can then be used to prioritize compounds for synthesis and experimental testing, thereby saving time and resources.
Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of benzimidazole derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds, further guiding the design of more potent analogs. Molecular dynamics simulations can provide a dynamic view of the ligand-receptor interactions, offering a deeper understanding of the binding process. researchgate.net
Experimental Validation: Computational predictions, while powerful, must always be validated through experimental testing. The synthesis of the designed compounds and their evaluation in relevant biological assays is essential to confirm their activity and to refine the computational models. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. royalsocietypublishing.org
The integration of computational and experimental approaches allows for a more rational and efficient exploration of the chemical space around the benzimidazole scaffold. This powerful combination is expected to play an increasingly important role in the discovery and development of new drugs based on compounds like This compound .
Q & A
Q. What are the common synthetic routes for preparing 1-methyl-5-nitro-1H-benzimidazol-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, 5(6)-nitro-1H-benzimidazol-2-amine (precursor) reacts with 2-chloroacetamides in acetonitrile using K₂CO₃ as a base, yielding regioisomeric products (5- or 6-nitro derivatives). Optimization involves adjusting reaction time (15–60 minutes), solvent polarity, and stoichiometric ratios of reagents to favor desired regioisomers. Temperature control (room temperature to reflux) is critical to minimize side products .
Q. How is the purity and structural integrity of this compound confirmed using spectroscopic techniques?
- Methodological Answer : NMR spectroscopy is used to resolve regioisomers by analyzing chemical shifts of aromatic protons (e.g., nitro group position affects splitting patterns). IR spectroscopy verifies functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹, nitro peaks at ~1520 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. Cross-referencing experimental data with computational predictions (e.g., NMR chemical shift simulations) enhances accuracy .
Advanced Research Questions
Q. How can X-ray crystallography and software like SHELX or ORTEP-3 resolve regioisomeric challenges in nitro-substituted benzimidazoles?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines crystal structures to unambiguously assign nitro group positions. For example, the endo-1,6-NO₂ regioisomer in related compounds was confirmed via hydrogen-bonding patterns and torsion angles. ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement, aiding in distinguishing steric and electronic effects between isomers. Data collection at low temperatures (e.g., 100 K) improves resolution .
Q. What computational strategies predict the pharmacological activity and toxicity of novel benzimidazole derivatives?
- Methodological Answer : PASS (Prediction of Activity Spectra for Substances) evaluates antiprotozoal potential by comparing structural similarity to known drugs (e.g., benznidazole). Toxicity is assessed via ProTox-II , which models oral LD₅₀ and hepatotoxicity. Molecular docking (e.g., AutoDock Vina) identifies binding affinities to target proteins (e.g., Giardia intestinalis triosephosphate isomerase). QSAR models prioritize derivatives with optimized LogP (2–3) and polar surface area (<90 Ų) for bioavailability .
Q. How should researchers address contradictions in biological activity data (e.g., IC₅₀ variability) across studies?
- Methodological Answer : Discrepancies arise from differences in assay protocols (e.g., parasite strain variability, incubation time). Standardization includes:
- Using synchronized parasite cultures.
- Normalizing results to positive controls (e.g., metronidazole for Giardia).
- Reporting IC₅₀ values with 95% confidence intervals.
For example, compound 7 in one study showed IC₅₀ = 3.95 µM against G. intestinalis, but cross-lab validation is essential to confirm reproducibility .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for this compound Derivatives
| Parameter | Optimal Range | Impact on Yield/Regioselectivity |
|---|---|---|
| Reaction Temperature | 25–40°C | Higher temps favor side reactions |
| Solvent Polarity | Acetonitrile > DMF | Polar aprotic solvents enhance SN2 |
| Base (K₂CO₃) Equivalents | 1.2–1.5 eq | Excess base degrades nitro groups |
| Reaction Time | 15–30 minutes | Prolonged time increases decomposition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
